Pharmacokinetic Head-to-Head Comparison: DG Achieves Faster Tmax than Monoammonium Glycyrrhizinate and Magnesium Isoglycyrrhizinate with Superior Bioavailability Versus Monoammonium
In a direct comparative pharmacokinetic study in rats following a single oral gavage dose, diammonium glycyrrhizinate (DIAM) attained its peak plasma concentration (Cmax) at 6 hours, compared with 8 hours for monoammonium glycyrrhizinate (MONO) and 9.66 hours for magnesium isoglycyrrhizinate (MAGN) [1]. MONO displayed the lowest overall systemic exposure, with an AUC₀₋ₜ of 320.23 ± 78.63 μg·h·mL⁻¹, while MAGN achieved the highest AUC₀₋ₜ at 552.31 ± 119.93 μg·h·mL⁻¹ (p < 0.05) [1]. Both DIAM and MAGN exhibited superior bioavailability and hepatoprotective profiles compared to MONO [1]. The faster Tmax of DIAM is attributed to its superior aqueous solubility [1].
| Evidence Dimension | Pharmacokinetic parameters (Tmax and AUC₀₋ₜ) following single oral dose in rats |
|---|---|
| Target Compound Data | DIAM (DG): Tmax = 6 h; AUC₀₋ₜ not explicitly reported but superior to MONO; bioavailability and hepatoprotective profiles superior to MONO |
| Comparator Or Baseline | MONO: Tmax = 8 h, AUC₀₋ₜ = 320.23 ± 78.63 μg·h·mL⁻¹; MAGN: Tmax = 9.66 h, AUC₀₋ₜ = 552.31 ± 119.93 μg·h·mL⁻¹ |
| Quantified Difference | DIAM Tmax 2 h faster than MONO (25% reduction in time-to-peak); 3.66 h faster than MAGN (38% reduction) |
| Conditions | Sprague-Dawley rats; single oral gavage; plasma concentration measured via UPLC-TOF-MS/MSe; n = 3 per group |
Why This Matters
A 2-hour faster Tmax translates to a more rapid onset of therapeutic action, which is critical in acute hepatoprotection scenarios and influences procurement decisions when rapid systemic availability is a design criterion.
- [1] Zhang Y, et al. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate. Metabolites. 2025;15(4):263. doi:10.3390/metabo15040263. PMID: 40278392. View Source
